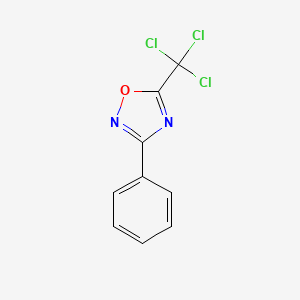

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole

Description

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a trichloromethyl group at position 3. The trichloromethyl group is notable for its electrophilic reactivity, enabling nucleophilic substitution reactions in synthetic chemistry .

Properties

IUPAC Name |

3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKAZGGQBPFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153012 | |

| Record name | 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-05-5 | |

| Record name | 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with trichloroacetonitrile, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is its antimicrobial properties . Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with the oxadiazole ring have been shown to possess broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial properties of oxadiazole derivatives found that 3-phenyl derivatives demonstrated enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .

Anticancer Potential

Research has also highlighted the potential of this compound in cancer therapy. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In vitro studies revealed that this compound exhibited significant anticancer activity against several human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The IC50 values ranged from 0.11 µM to 1.22 µM, indicating potent activity .

Agricultural Applications

The compound also shows promise in agricultural chemistry as a fungicide . Its derivatives have been reported to possess systemic fungicidal activity, making them suitable for protecting crops against fungal infections.

Case Study: Fungicidal Efficacy

A patent describes the use of this compound as a fungicide effective against soil-borne pathogens. Field trials demonstrated its effectiveness in reducing fungal diseases in crops like wheat and corn .

Material Science

In material science, oxadiazoles are being explored as potential plasticizers and flame retardants . The incorporation of this compound into polymer matrices has been shown to enhance flexibility and thermal stability.

Case Study: Plasticizer Properties

Experimental formulations containing this compound were tested for their plasticizing effects on polyvinyl chloride (PVC). Results indicated that even small quantities significantly improved the mechanical properties of PVC sheets, making them more flexible and durable .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been optimized using various methodologies. Microwave-assisted synthesis has emerged as a rapid technique for producing these compounds with high yields.

Synthesis Protocol

A novel protocol involves the reaction of phenylhydrazine with trichloroacetaldehyde followed by cyclization under microwave irradiation. This method not only reduces reaction times but also increases the purity of the final product .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues with Antituberculosis Activity

A prominent class of analogues includes 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives , which target Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). Key findings include:

- Substituent Effects :

- Cytotoxicity : These derivatives exhibit minimal cytotoxicity (CC50 >50 µM in HEK293 and HepG2 cells), making them promising for drug development .

- Dual-Target Inhibition : Compounds like 27 (R7=Cl, R4=H) inhibit both LeuRS and MetRS, with binding free energies (ΔG) of −2 kcal/mol for MetRS .

Table 1 : Activity and Cytotoxicity of Selected Oxadiazole Derivatives

Derivatives with Antiviral and Antifungal Activities

- Dengue Virus Inhibitors : 3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole derivatives inhibit dengue NS5 polymerase, with submicromolar activity against all four serotypes .

- Antifungal/Nematicidal Agents : Oxadiazoles with amide fragments (e.g., 5-(aryl-vinyl) substituents) show dual activity against fungi and nematodes, likely via succinate dehydrogenase inhibition .

Substituent-Driven SAR Trends

Biological Activity

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiparasitic and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Antiparasitic Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antiparasitic properties. For instance, compounds structurally related to this compound have been tested against various protozoan parasites:

- Trypanosoma cruzi : One derivative demonstrated an EC50 value of 2.9 µM against amastigotes of T. cruzi .

- Leishmania amazonensis : Effective against this parasite with similar low micromolar activity .

These findings suggest that the oxadiazole core may serve as a promising scaffold for developing new antiparasitic agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that related compounds possess significant antiproliferative effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Chronic myeloid leukemia | 5.5 - 13.2 |

| Nirmatrelvir derivatives | SARS-CoV-2 M pro | 46 |

These results demonstrate the potential for this compound class in targeting both cancer cells and viral infections .

Structure-Activity Relationship (SAR)

The SAR studies of this compound indicate that modifications to the phenyl ring and substitution patterns on the oxadiazole core significantly influence biological activity. For example:

- The introduction of different aryl groups at the phenyl position can enhance potency against specific targets.

- The presence of electron-withdrawing groups (like trichloromethyl) is crucial for increasing lipophilicity and improving cell membrane permeability.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis Protocols : A novel method involving microwave-assisted synthesis has been developed to create 1,2,4-oxadiazoles quickly and efficiently. This method has led to compounds showing promising activity against drug-resistant cancer cell lines .

- In Vivo Studies : In animal models, certain oxadiazoles exhibited effective antimalarial properties against Plasmodium berghei when administered at doses of 160 or 640 mg/kg .

Q & A

Q. How can computational tools (e.g., Multiwfn) analyze electronic properties to predict reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.